molecular formula C21H19F2N3O3S B2941822 2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226429-35-1

2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole

Cat. No. B2941822
CAS RN: 1226429-35-1
M. Wt: 431.46
InChI Key: PFSWGTLWHUYEOR-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole, also known as CPI-455, is a small molecule inhibitor that has been the subject of extensive scientific research in recent years. This compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders. In

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Properties

Imidazole derivatives, such as nitrefazole, exhibit strong inhibition of aldehyde dehydrogenase, an enzyme pivotal in alcohol metabolism (R. Klink, K. Pachler, R. Gottschlich, 1985). This property underlines the potential of imidazole compounds in studying enzyme interactions and as therapeutic agents. Furthermore, novel imidazoles have shown potent antimicrobial properties, indicating their usefulness in developing new antimicrobial agents (S. Narwal, G. Singh, D. Saini, A. Kaur, Sumit Narwal, 2012).

Catalytic and Synthetic Applications

The Suzuki–Miyaura reaction, facilitated by imidazole derivatives, points to their significant role in synthetic chemistry for modifying phenoxyl-nitroxyl radicals, indicating potential applications in electroactive materials (Y. Ten, O. G. Salnikov, S. A. Amitina, et al., 2018). Additionally, cyclopalladated complexes of imidazolines, including those with nitrophenyl groups, showcase effective catalytic activities in cross-coupling reactions, further highlighting the versatility of imidazole compounds in catalysis (Xin‐Qi Hao, Fang Liu, Bi Zhang, et al., 2010).

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles for anti-inflammatory and analgesic activities reveal the therapeutic potential of such compounds. Some analogs were found to surpass conventional drugs like phenylbutazone and indomethacin in potency (T. Sharpe, S. Cherkofsky, W. E. Hewes, et al., 1985).

Optical and Electronic Materials

Research on imidazole-based nonlinear optical chromophores, incorporating a thiophene based stilbene conjugation pathway, has yielded thermally stable and highly nonlinear materials. These findings suggest potential applications in optoelectronics and photonics (Javier Santos, E. Mintz, O. Zehnder, et al., 2001).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3S/c22-20(23)29-17-10-8-15(9-11-17)25-19(14-4-3-5-16(12-14)26(27)28)13-24-21(25)30-18-6-1-2-7-18/h3-5,8-13,18,20H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSWGTLWHUYEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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